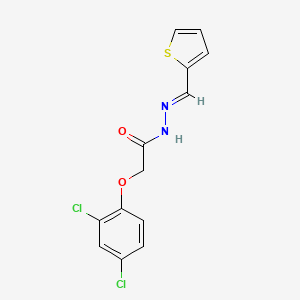

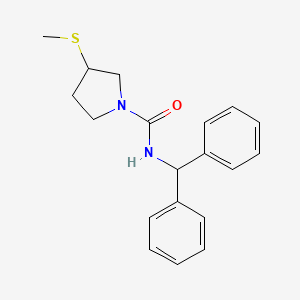

![molecular formula C16H22N2O5 B3002283 ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate CAS No. 1427160-59-5](/img/structure/B3002283.png)

ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related compounds with similar functional groups and structures. For instance, ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate is a novel anti-juvenile hormone agent that has been synthesized and shown to induce symptoms of juvenile hormone deficiency in certain larvae . Although this compound is not the same as the one , it shares the ethyl benzoate moiety, which is a common feature in these types of molecules.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, as seen in the preparation of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate, which required the introduction of an ethoxycarbonyl group on the benzene ring to achieve the desired biological activity . Similarly, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involved reactions between an acid chloride, ammonium thiocyanate, and an ethyl amino ester . These examples suggest that the synthesis of ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate would likely involve the coupling of a glycine derivative with a suitably protected amino group and an ethyl benzoate precursor.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate has been characterized using various spectroscopic techniques, including IR, Raman, (1)H NMR, (13)C NMR, and X-ray diffraction . These methods provide detailed information about the geometric parameters such as bond lengths and angles, as well as the vibrational frequencies of the molecules. Theoretical calculations using methods like Hartree Fock and Density Functional Theory can complement experimental data, offering insights into the electronic properties such as HOMO and LUMO energies .

Chemical Reactions Analysis

The chemical reactivity of ethyl benzoate derivatives can be inferred from the studies on related compounds. For example, the presence of the ethoxycarbonyl group is crucial for the biological activity of the anti-juvenile hormone agent, suggesting that this moiety plays a key role in the compound's interaction with biological targets . The reactivity of the amino group in the ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate indicates that similar compounds could undergo reactions involving this functional group, such as acylation or coupling with other molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate can be extrapolated from the properties of related compounds. The solubility, melting point, and stability of the compound would be influenced by the presence of the tert-butoxycarbonyl and ethyl benzoate groups. The spectroscopic data from related compounds provide a basis for predicting the absorption characteristics and potential functional group interactions . The theoretical studies offer additional predictions about the compound's reactivity and stability based on molecular orbital energies .

Aplicaciones Científicas De Investigación

Synthesis Applications

Orthogonally Protected Amino Acids Synthesis : Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate is used in synthesizing orthogonally protected amino acids, such as in the synthesis of ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates. These are crucial for edeine analogs synthesis (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Supramolecular Structures : The compound contributes to the formation of hydrogen-bonded supramolecular structures, as seen in certain substituted 4-pyrazolylbenzoates, indicating its role in complex molecular architecture (Portilla et al., 2007).

Asymmetric Synthesis : It plays a role in the asymmetric synthesis of α-amino acids, illustrating its utility in creating stereochemically complex molecules (Williams et al., 2003).

Biological Activity

Anti-Juvenile Hormone Agents : Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate derivatives have been investigated for their anti-juvenile hormone activities, influencing the metamorphosis in insects such as silkworms (Kuwano, Fujita, Furuta, & Yamada, 2008).

Antimicrobial Polymers : Derivatives of this compound have been used in synthesizing polymers with antimicrobial properties against bacteria like Staphylococcus aureus (Waschinski & Tiller, 2005).

Synthesis of Protease Inhibitors : It's been utilized in the synthesis of specific amino acids for protease inhibitor assays, indicating its role in developing tools for biomedical research (Badalassi, Nguyen, Crotti, & Reymond, 2002).

Catalysis

- Efficient Catalyst in N-tert-Butoxycarbonylation : The compound is significant in catalysis, particularly in the N-tert-butoxycarbonylation of amines, which is a key process in organic synthesis (Heydari, Shiroodi, Hamadi, Esfandyari, & Pourayoubi, 2007).

Mecanismo De Acción

Target of Action

Ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate, also known as ethyl 3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate, is a complex organic compound. It’s known that the tert-butoxycarbonyl (boc) group is commonly used in synthetic organic chemistry as a protecting group for amines .

Mode of Action

The compound’s mode of action is primarily through its Boc group. The Boc group is introduced into a molecule to obtain chemoselectivity in a subsequent chemical reaction .

Biochemical Pathways

The compound is involved in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The Boc group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .

Result of Action

The primary result of the compound’s action is the protection of the amino group in organic compounds, allowing for selective bond formation while minimizing competing reactions with reactive functional groups . This makes it a valuable tool in synthetic organic chemistry.

Action Environment

The environment can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other reactive species can affect the compound’s reactivity and the efficiency of the Boc group’s protection and deprotection .

Direcciones Futuras

The future directions in the study of compounds like ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate could involve the development of novel room-temperature ionic liquids (RTILs) consisting of the 1-ethyl-3-methylimidazolium cation ([emim]) and the anions of commercially available tert-butyloxycarbonyl (Boc)-protected amino acids . This could expand the applicability of AAILs in organic synthesis .

Propiedades

IUPAC Name |

ethyl 3-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5/c1-5-22-14(20)11-7-6-8-12(9-11)18-13(19)10-17-15(21)23-16(2,3)4/h6-9H,5,10H2,1-4H3,(H,17,21)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDQEAANNBBXMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B3002201.png)

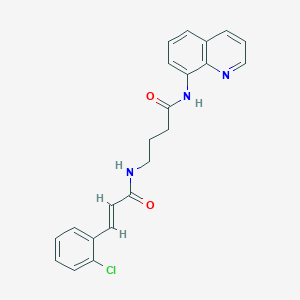

![4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B3002203.png)

![Imidazo[1,2-a]pyrimidin-2-ylmethanamine dihydrochloride](/img/no-structure.png)

![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)

![3,4,5-trimethoxy-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3002213.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(furan-3-yl)ethyl)oxalamide](/img/structure/B3002214.png)

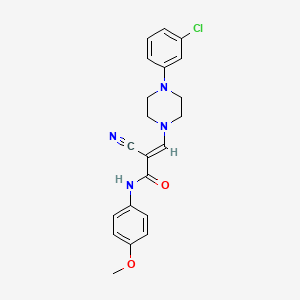

![methyl 4-[({[5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3002219.png)